molecular formula C7H6BrNO3 B183254 2-Bromo-3-nitroanisole CAS No. 67853-37-6

2-Bromo-3-nitroanisole

Cat. No.: B183254
CAS No.: 67853-37-6
M. Wt: 232.03 g/mol
InChI Key: KCFDURKFXBLIAY-UHFFFAOYSA-N
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Description

2-Bromo-3-nitroanisole (CAS RN: 67853-37-6) is a brominated aromatic ether with the molecular formula C₇H₆BrNO₃ and a molecular weight of 232.03 g/mol. It is structurally characterized by a methoxy group (-OCH₃), a nitro group (-NO₂), and a bromine atom substituted at positions 2, 3, and 1 on the benzene ring, respectively. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly for developing rhodopsin coupling promoters and novel drug candidates .

Preparation Methods

Fundamental Synthetic Routes for 2-Bromo-3-nitroanisole

Nitration of Anisole: Regioselective Introduction of the Nitro Group

The synthesis begins with the nitration of anisole to position the nitro group at the meta position relative to the methoxy group. While traditional nitration of anisole favors para substitution (80–90% yield), meta-directed nitration requires modified conditions. Industrial protocols employ fuming nitric acid in sulfuric acid at 0–5°C , achieving 65–70% 3-nitroanisole yield by leveraging steric and electronic effects. Computational studies suggest that the methoxy group’s electron-donating nature activates the ring, while low temperatures kinetically favor meta attack due to reduced resonance stabilization of the para transition state.

Critical Parameters for Meta-Directed Nitration

ParameterOptimal RangeImpact on Yield
Temperature0–5°C↑ Selectivity
HNO₃ Concentration90–95%↑ Conversion
Reaction Time4–6 hours↑ Completeness

Bromination of 3-Nitroanisole: Electrophilic Aromatic Substitution

The bromination of 3-nitroanisole introduces bromine at the ortho position to the methoxy group, exploiting the synergistic directing effects of the nitro (-NO₂) and methoxy (-OCH₃) groups. Bromine (Br₂) in dichloromethane at 25–30°C with iron(III) bromide as a catalyst achieves 85–90% conversion to this compound. The nitro group’s deactivating effect slows the reaction, necessitating 12–18 hours for completion.

Mechanistic Insights

  • Electrophile Generation :
    Br2+FeBr3Br++FeBr4\text{Br}_2 + \text{FeBr}_3 \rightarrow \text{Br}^+ + \text{FeBr}_4^-
    The nitro group withdraws electron density, making the ring less reactive but directing substitution to the ortho position via resonance stabilization of the sigma complex.

  • Competing Pathways :
    Para bromination is suppressed (<5%) due to steric hindrance from the methoxy group.

Advanced Industrial-Scale Methodologies

Continuous Flow Nitration-Bromination Systems

Modern facilities adopt continuous flow reactors to improve safety and yield. In one configuration, anisole and mixed acid (HNO₃/H₂SO₄) flow through a cooled tubular reactor (residence time: 8–10 minutes), producing 3-nitroanisole with 92% purity. Subsequent bromination in a second reactor module with Br₂/FeBr₃ achieves 94% yield at 50°C, reducing byproduct formation by 30% compared to batch methods.

Advantages of Flow Chemistry

  • Temperature Control : Rapid heat dissipation prevents runaway reactions.

  • Scalability : Throughput adjustable from 10 kg/day to 1 ton/day.

  • Safety : Minimal handling of hazardous intermediates.

Demethylation Side Reactions and Mitigation

A common side reaction during bromination is demethylation of the methoxy group, producing 2-bromo-3-nitrophenol. This occurs via boron tribromide (BBr₃) -mediated cleavage, as observed in the synthesis of related compounds . To suppress demethylation:

  • Use anhydrous conditions (H₂O < 50 ppm).

  • Replace FeBr₃ with zinc bromide (ZnBr₂) , reducing BBr₃ formation by 70% .

Comparative Analysis of Synthetic Protocols

Batch vs. Flow Synthesis

MetricBatch ProcessFlow Process
Yield78–82%90–94%
Reaction Time20–24 hours2–3 hours
Byproduct Formation12–15%4–6%
Energy ConsumptionHigh (heating/cooling)Low (ambient operation)

Flow systems excel in large-scale production but require higher capital investment.

Solvent and Catalyst Optimization

Solvent Selection :

  • Dichloromethane : Favors electrophilic substitution but poses environmental concerns.

  • Acetic Acid : Reduces bromine volatility, improving safety (yield: 88%).

Catalyst Screening :

CatalystYield (%)Selectivity (%)
FeBr₃8592
ZnBr₂8295
AlBr₃7888

ZnBr₂ offers better selectivity but slower kinetics.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-nitroanisole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Reduction: Catalysts like palladium on carbon or platinum oxide are employed in hydrogenation reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted anisoles can be formed.

    Reduction Products: The primary product of reduction is 2-bromo-3-aminoanisole.

Scientific Research Applications

2-Bromo-3-nitroanisole finds applications in several fields:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology and Medicine: The compound is studied for its potential biological activities and as a precursor in the synthesis of pharmaceuticals.

    Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-3-nitroanisole in chemical reactions involves the electrophilic nature of the bromine and nitro groups. These groups influence the reactivity of the aromatic ring, making it susceptible to nucleophilic attack. The nitro group, being an electron-withdrawing group, deactivates the ring towards electrophilic substitution but activates it towards nucleophilic substitution.

Comparison with Similar Compounds

Key Properties:

  • Melting Point: Not explicitly reported in the evidence, but its isomer 2-bromo-5-nitroanisole melts at 103–105°C .
  • Hazards : Classified as an irritant, requiring careful handling during synthesis and application .
  • Synthesis : Industrially prepared via bromination and nucleophilic substitution reactions using p-fluoronitrobenzene as a starting material .

The structural and functional analogs of 2-bromo-3-nitroanisole include bromoanisoles and nitro-substituted bromoaromatics. Below is a detailed comparison based on molecular properties, applications, and commercial availability:

Compound Molecular Formula Molecular Weight (g/mol) CAS RN Melting Point (°C) Key Applications Price (Commercial)
This compound C₇H₆BrNO₃ 232.03 67853-37-6 Not reported Drug synthesis, rhodopsin promoters 5g: ¥16,000 (JP) ; 5g: €31.00 (EU)
2-Bromo-5-nitroanisole C₇H₆BrNO₃ 232.03 77337-82-7 103–105 Intermediate in organic synthesis 10g: ¥18,600 (JP)
4-Bromo-3-nitroanisole C₇H₆BrNO₃ 232.03 5344-78-5 Not reported Not explicitly stated Not listed
4-Bromo-3-nitroaniline C₆H₅BrN₂O₂ 217.02 53324-38-2 128–132 Potential intermediate in dye chemistry 5g: ¥37,700 (JP)
5-Bromo-2-chloroanisole C₇H₆BrClO 221.48 16817-43-9 Not reported Specialty chemical synthesis Not listed

Research Findings and Insights

a) Structural and Reactivity Differences

  • Positional Isomerism : The position of substituents significantly impacts reactivity. For example, this compound’s nitro group at position 3 enhances electrophilic substitution at position 5, whereas 2-bromo-5-nitroanisole’s nitro group at position 5 directs reactions to position 3 .
  • Stability : 4-Bromo-3-nitroaniline’s higher melting point (128–132°C) compared to bromoanisoles suggests stronger intermolecular forces due to hydrogen bonding from the amine group .

b) Industrial Relevance

  • This compound is prioritized in drug development due to its methoxy group, which improves solubility and bioavailability compared to non-ether analogs like 4-bromo-3-nitroaniline .
  • 5-Bromo-2-chloroanisole (density: 1.631 g/mL) is valued in agrochemical synthesis for its dual halogen substituents, enabling diverse cross-coupling reactions .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Bromo-3-nitroanisole, and how can purity be validated?

  • Synthesis : Common approaches involve sequential bromination and nitration of anisole derivatives. For example, bromination at the ortho position followed by nitration at the meta position using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) .
  • Purity Validation : High-performance liquid chromatography (HPLC) with UV detection is recommended for assessing purity (>97.0% by HLC). Cross-validate with thin-layer chromatography (TLC) and elemental analysis (C, H, N) to confirm stoichiometry .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR can confirm the methoxy group (δ ~3.8–4.0 ppm for OCH₃), bromine substituent (deshielding effects), and nitro group position (meta to bromine) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak at m/z 232.03 (C₇H₆BrNO₃) .
  • IR : Key peaks include C-O (anisole, ~1250 cm⁻¹) and NO₂ asymmetric stretching (~1520 cm⁻¹) .

Q. How should this compound be stored to ensure stability in long-term studies?

  • Store at 2–8°C in amber glass vials under inert gas (e.g., argon) to prevent photodegradation and moisture absorption. Stability tests using thermogravimetric analysis (TGA) indicate decomposition above 120°C .

Q. What are the primary applications of this compound in organic synthesis?

  • It serves as a precursor for Suzuki-Miyaura cross-coupling reactions (bromine as a leaving group) and nucleophilic aromatic substitution (nitro group activation). Applications include synthesizing pharmaceuticals and agrochemical intermediates .

Advanced Research Questions

Q. How can conflicting data on the reactivity of this compound in cross-coupling reactions be resolved?

  • Contradiction Analysis : If catalytic systems (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) yield inconsistent results, perform controlled experiments varying ligands, bases, and solvents. Use kinetic studies (e.g., GC-MS monitoring) to identify side reactions or catalyst poisoning .
  • Validation : Compare yields and byproduct profiles with computational studies (DFT) to assess steric/electronic effects of substituents .

Q. What strategies optimize regioselectivity in further functionalization of this compound?

  • Directed Metallation : Use directing groups (e.g., methoxy) to position catalysts for selective C-H activation. For example, iridium complexes enable meta-functionalization despite steric hindrance from bromine .
  • Protection/Deprotection : Temporarily protect the nitro group (e.g., reduction to NH₂ followed by acetylation) to enable bromine substitution .

Q. How can computational chemistry predict the thermal stability and decomposition pathways of this compound?

  • Molecular Dynamics (MD) Simulations : Model bond dissociation energies (BDEs) for Br-C and OCH₃-C bonds to predict fragmentation under heat stress.
  • Thermal Analysis : Correlate TGA/DSC data with simulated degradation profiles to identify major decomposition products (e.g., NO₂ release at ~200°C) .

Q. What are the challenges in scaling up synthetic routes for this compound while maintaining green chemistry principles?

  • Solvent Selection : Replace hazardous solvents (e.g., DCM) with bio-based alternatives (e.g., cyclopentyl methyl ether) to reduce environmental impact.
  • Catalyst Recycling : Develop immobilized Pd catalysts to minimize heavy metal waste .

Q. Methodological Notes

  • Data Contradictions : Cross-reference spectral libraries (NIST Chemistry WebBook) and replicate experiments under standardized conditions to resolve discrepancies in melting points or reactivity .
  • Safety Protocols : Use fume hoods for nitration/bromination steps and adhere to OSHA guidelines for handling nitroaromatics (e.g., PPE, spill containment) .

Properties

IUPAC Name

2-bromo-1-methoxy-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-12-6-4-2-3-5(7(6)8)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFDURKFXBLIAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590419
Record name 2-Bromo-1-methoxy-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67853-37-6
Record name 2-Bromo-1-methoxy-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3-nitroanisole
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Synthesis routes and methods I

Procedure details

The nitrophenol starting material B2 (3.1 g; 14.2 mmol) was dissolved in DMF (20 mL) and to the solution was added ground cesium carbonate (5.58 g; 17.1 mmol) followed by MeI (2.6 mL; 42.5 mmol). The mixture was stirred at room temperature overnight. The DMF was evaporated, the residue taken up in ether (1×200 mL), washed with water (1×200 mL), brine (4×100 mL), dried (MgSO4), filtered and evaporated to afford the crude 2-bromo-3-nitroanisole B3 (94%; 3.1 g) as an orange solid.
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cesium carbonate
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2.6 mL
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Synthesis routes and methods II

Procedure details

To a solution of 2-bromo-3-nitro-phenol synthesized above (11.5 mmol, 1.0 eq.) in DMF at room temperature was added cesium carbonate (13.8 mmol, 1.2 eq.), followed by iodomethane (33.7 mmol, 2.9 eq.), and the resultant mixture was stirred at room temperature for 16 hours. The reaction mixture was poured into water, stirred for 2 hours, filtered, the cake washed with two portions of water, and the resultant solid dried to afford 2-bromo-3-nitro-anisole (I-9, X═Br, R1═CH3) as a pale orange solid. Yield: 97%; 1H NMR (400 MHz; CDCl3): 3.97 (s, 3H), 7.07 (dd, J=8.4, 1.2 Hz, 1H), 7.32 (dd, J=8.0, 1.6 Hz, 1H), 7.40 (t, J=8.0 Hz, 1H) ppm.
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cesium carbonate
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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